2-([1,1'-biphenyl]-4-yl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide
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Overview
Description
2-([1,1’-biphenyl]-4-yl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide is a complex organic compound that features a biphenyl group and an oxindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of benzohydrazide, cyclic diketones, and 3-phenacylideneoxindoles in the presence of a Lewis acid catalyst such as indium chloride. The reaction is carried out in refluxing acetonitrile, yielding the desired product in satisfactory yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production generally involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-biphenyl]-4-yl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The biphenyl and oxindole groups can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups into the biphenyl or oxindole rings.
Scientific Research Applications
2-([1,1’-biphenyl]-4-yl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound’s unique properties may be exploited in the development of new materials with specific chemical or physical characteristics.
Mechanism of Action
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and oxindole groups can bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-([1,1’-biphenyl]-4-yl)-N-(1-ethyl-2-oxoindolin-3-yl)acetamide
- 2-([1,1’-biphenyl]-4-yl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide
Uniqueness
2-([1,1’-biphenyl]-4-yl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide is unique due to its specific combination of biphenyl and oxindole groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-2-26-22-13-12-21(15-20(22)16-24(26)28)25-23(27)14-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-13,15H,2,14,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGRNWFXIBMMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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